![molecular formula C14H21ClN2O4 B4402221 4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4402221.png)
4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride
Overview
Description
4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 3-(5-methyl-2-nitrophenoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride typically involves a multi-step process:
Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated to introduce the nitro group.
Etherification: The nitrated phenol is then reacted with 3-chloropropylmorpholine under basic conditions to form the ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration and etherification steps, as well as crystallization techniques for the purification of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 4-[3-(5-methyl-2-aminophenoxy)propyl]morpholine.
Substitution: Various N-alkyl or N-acyl derivatives of the morpholine ring.
Oxidation: 4-[3-(5-carboxy-2-nitrophenoxy)propyl]morpholine.
Scientific Research Applications
4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring can also interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-nitrophenoxy)propyl]morpholine hydrochloride: Lacks the methyl group on the phenyl ring.
4-[3-(5-methylphenoxy)propyl]morpholine hydrochloride: Lacks the nitro group on the phenyl ring.
4-[3-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride: Has an ethyl linker instead of a propyl linker.
Uniqueness
4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride is unique due to the presence of both the nitro and methyl groups on the phenyl ring, as well as the propyl linker. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-12-3-4-13(16(17)18)14(11-12)20-8-2-5-15-6-9-19-10-7-15;/h3-4,11H,2,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZXHKSFALNGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4402154.png)
![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)
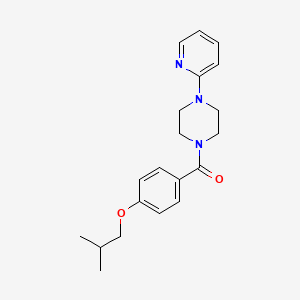
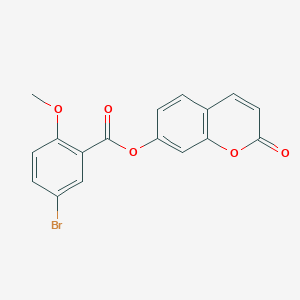
![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
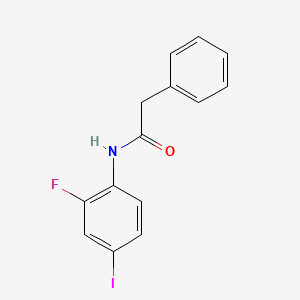
![1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402190.png)
![1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402193.png)
![N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B4402194.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
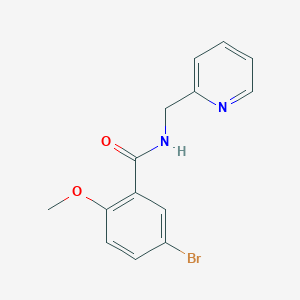
![4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride](/img/structure/B4402226.png)
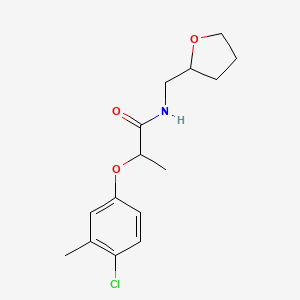
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402242.png)
